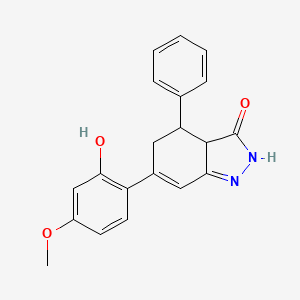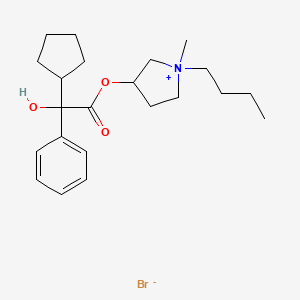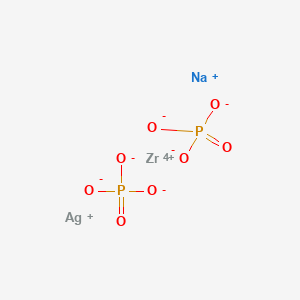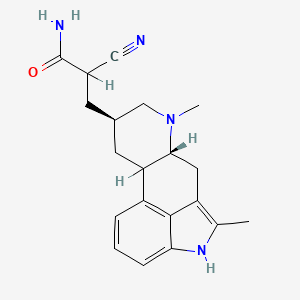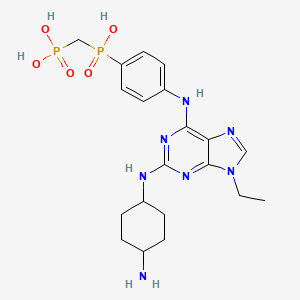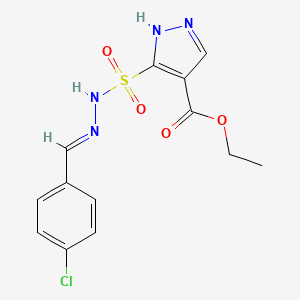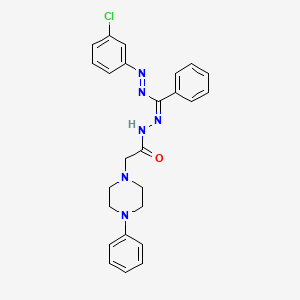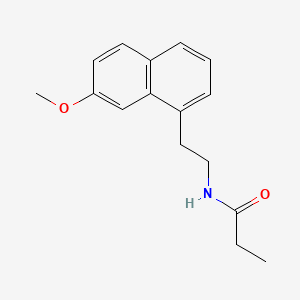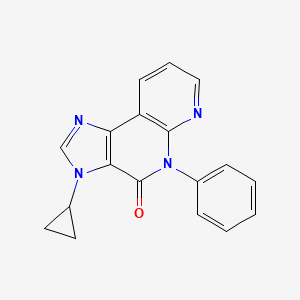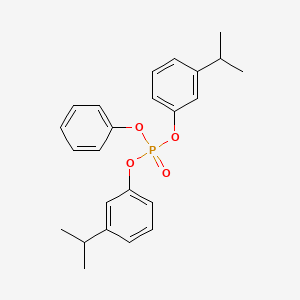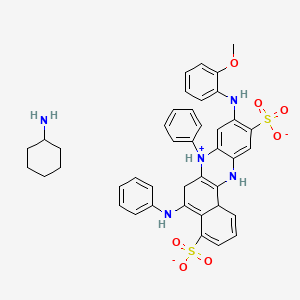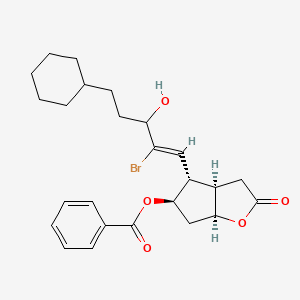
1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring fused with a thioxo group and substituted with nitrophenyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde, acetophenone, and thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. It may also interact with DNA and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another heterocyclic compound with anti-cancer properties.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is unique due to its combination of a thioxo group with nitrophenyl and phenyl substitutions, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
89451-31-0 |
|---|---|
Fórmula molecular |
C18H13N3O2S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3O2S/c19-11-16-15(12-6-8-14(9-7-12)21(22)23)10-17(20-18(16)24)13-4-2-1-3-5-13/h1-10,15-16H,(H,20,24) |
Clave InChI |
VDKGNRHJARTAOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


